

Spectroscopic Profile of 2-Phenylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenylnicotinic acid

Cat. No.: B1361065

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Introduction

2-Phenylnicotinic acid, also known as 2-phenylpyridine-3-carboxylic acid, is a heterocyclic aromatic compound with a molecular formula of $C_{12}H_9NO_2$ and a monoisotopic mass of 199.0633 g/mol [1]. Its structure, featuring a phenyl group attached to a pyridine ring bearing a carboxylic acid function, makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Phenylnicotinic acid**, supplemented with comprehensive experimental protocols.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Phenylnicotinic acid** based on its chemical structure and data from analogous compounds.

1H and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **2-Phenylnicotinic acid** are presented below.

Table 1: Predicted 1H NMR Spectral Data for **2-Phenylnicotinic acid**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	8.3 - 8.5	dd	J = 8.0, 2.0
H-5	7.5 - 7.7	t	J = 8.0
H-6	8.7 - 8.9	dd	J = 8.0, 2.0
H-2', H-6'	7.6 - 7.8	m	
H-3', H-4', H-5'	7.3 - 7.5	m	
COOH	10.0 - 13.0	br s	

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Phenylnicotinic acid**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	125 - 130
C-4	135 - 140
C-5	120 - 125
C-6	145 - 150
C-1'	138 - 142
C-2', C-6'	128 - 132
C-3', C-5'	127 - 130
C-4'	129 - 133
COOH	165 - 170

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for **2-Phenylnicotinic acid** are detailed below.

Table 3: Predicted FT-IR Spectral Data for **2-Phenylnicotinic acid**

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3300 - 2500	O-H stretch	Carboxylic Acid
3100 - 3000	C-H stretch	Aromatic
1710 - 1680	C=O stretch	Carboxylic Acid
1600 - 1450	C=C stretch	Aromatic Ring
1320 - 1210	C-O stretch	Carboxylic Acid
950 - 910	O-H bend	Carboxylic Acid
780 - 740 and 710 - 690	C-H out-of-plane bend	Monosubstituted Phenyl

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **2-Phenylnicotinic acid**

Parameter	Value
Molecular Formula	C ₁₂ H ₉ NO ₂
Exact Mass	199.0633 u
[M+H] ⁺	200.0706 m/z
[M-H] ⁻	198.0560 m/z
[M+Na] ⁺	222.0525 m/z

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Phenylnicotinic acid**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Parameters (1H NMR):

- Spectrometer: 400 MHz (or higher) NMR spectrometer
- Pulse Program: Standard single-pulse sequence (e.g., zg30)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64 (or as needed for adequate signal-to-noise)
- Spectral Width: 0-16 ppm
- Temperature: 298 K

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz (corresponding to a 400 MHz 1H frequency)
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
- Acquisition Time: 1-2 seconds

- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
- Spectral Width: 0-220 ppm
- Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-Phenylnicotinic acid** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer
- Accessory: ATR accessory with a diamond or germanium crystal
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

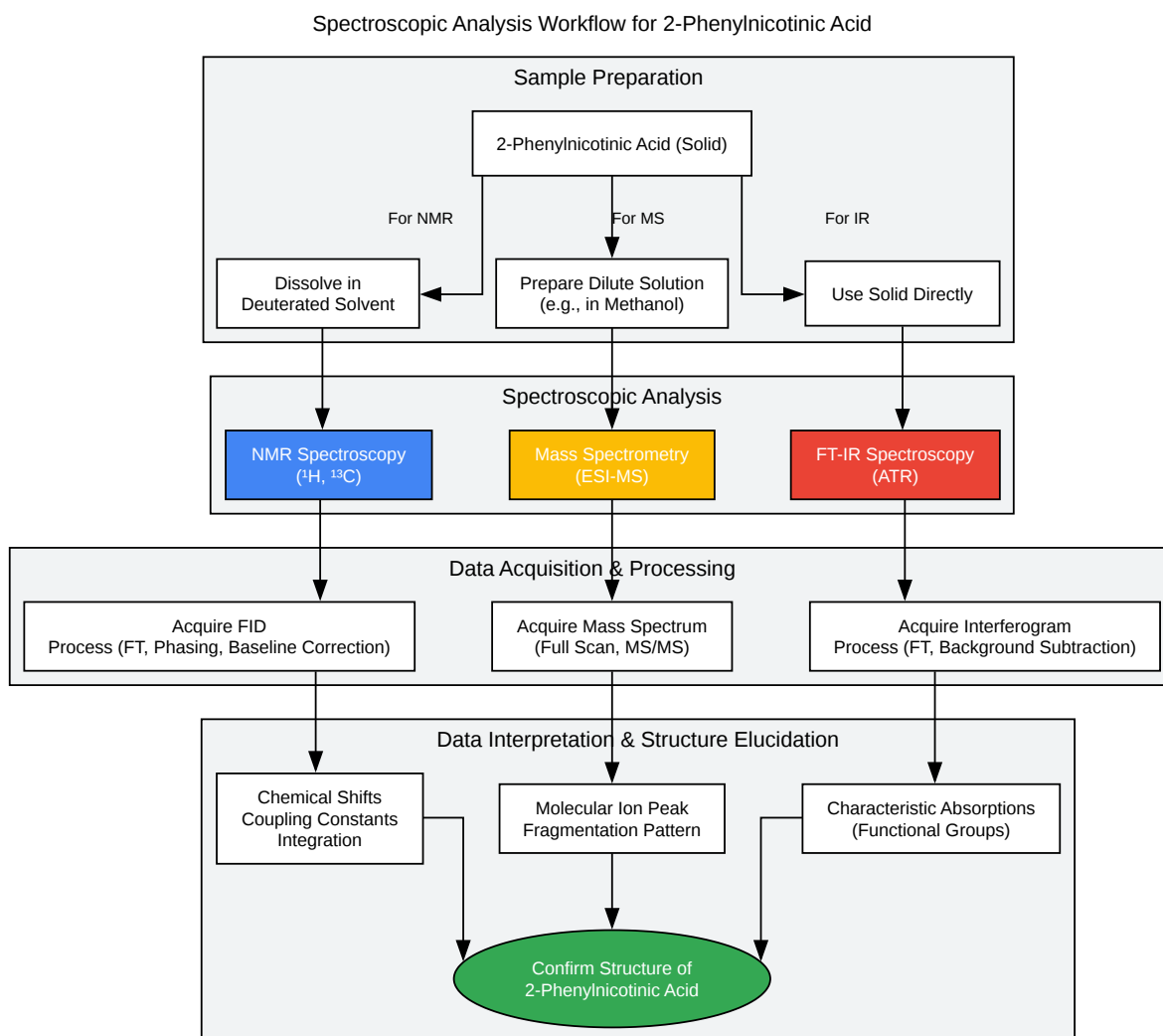
- Prepare a dilute solution of **2-Phenylnicotinic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase.
- A small amount of formic acid or ammonium hydroxide may be added to the sample solution to promote the formation of $[M+H]^+$ or $[M-H]^-$ ions, respectively.

Instrument Parameters (LC-MS with ESI):

- Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
- Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
- Mass Range: 50-500 m/z
- Capillary Voltage: 3-4 kV
- Drying Gas Flow: 5-10 L/min
- Drying Gas Temperature: 200-350 °C
- Nebulizer Pressure: 10-30 psi
- Fragmentor Voltage: 70-120 V (for MS/MS fragmentation analysis)

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Phenylnicotinic acid**, from sample preparation to data interpretation.



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Spectroscopic analysis workflow.

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References

- 1. 2-Phenylnicotinic acid | C₁₂H₉NO₂ | CID 97489 - PubChem [pubchem.ncbi.nlm.nih.gov]
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